2-Chloroethyl-(n-propyl)phenethylamine
Description
2-Chloroethyl-(n-propyl)phenethylamine is a synthetic phenethylamine derivative characterized by a chloroethyl group and an n-propyl substituent attached to the amine moiety of the phenethylamine backbone. Its IUPAC name is N-(2-chloroethyl)-2-propanamine hydrochloride (1:1 ratio), and it is structurally defined by the formula C₈H₁₉Cl₂N (derived from substituent analysis) . Phenethylamines are known for their psychoactive properties, often acting as stimulants or hallucinogens depending on structural modifications . The n-propyl substituent may modulate receptor binding affinity, distinguishing it from other alkylated phenethylamines.
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-(2-phenylethyl)propan-1-amine |
InChI |
InChI=1S/C13H20ClN/c1-2-10-15(12-9-14)11-8-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
InChI Key |
NUFQNEMBWHYKGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC1=CC=CC=C1)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
25I-NBOMe and 2C-I
- Structural Differences: 25I-NBOMe (C₁₈H₂₂INO₂) and 2C-I (C₁₁H₁₆INO) feature methoxy or methoxybenzyl groups on the phenyl ring, whereas 2-Chloroethyl-(n-propyl)phenethylamine lacks aromatic ring modifications, instead modifying the amine side chain . The chloroethyl group in the target compound replaces the iodine and methoxy groups in 25I-NBOMe/2C-I, altering electronic and steric properties.
- Pharmacological Effects: 25I-NBOMe and 2C-I are potent serotonin 5-HT₂A receptor agonists, leading to hallucinogenic effects . The target compound’s chloroethyl and n-propyl groups likely reduce 5-HT₂A affinity, shifting activity toward adrenergic or dopaminergic pathways (inferred from alkylamine analogs) .
Bis(2-chloroethyl)ethylamine
- Structural Differences :
- Reactivity and Toxicity: Bis(2-chloroethyl)ethylamine is a nitrogen mustard analog, capable of alkylating DNA and inducing cytotoxicity, historically used in chemotherapy .
N-Methyl-N-isopropylaminoethyl-2-chloride
- Structural Differences :
β-Chloro-N-methyl-N-methoxy-phenethylamine Hydrochloride
- Functional Group Comparison: The methoxy group in this analog (C₁₁H₁₅ClNO·HCl) introduces hydrogen-bonding capacity, contrasting with the purely hydrophobic chloroethyl and n-propyl groups in the target compound .
- Receptor Interactions :
Data Tables: Key Comparative Properties
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